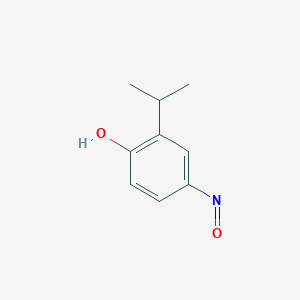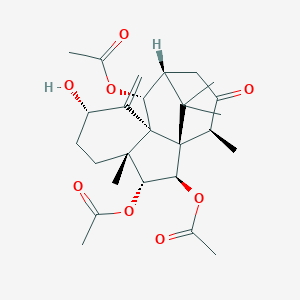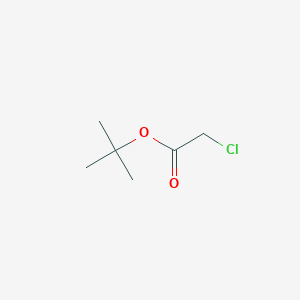
tert-Butyl chloroacetate
概要
説明
Tert-Butyl chloroacetate is an organic compound with the linear formula ClCH2COOC(CH3)3 . It is a building block used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of tert-Butyl chloroacetate involves the reaction of chloroacetic acid with isobutene. This process is carried out under the action of a high-efficiency catalyst . The reaction condition is mild, and it allows for large-scale and continuous production .Molecular Structure Analysis
The molecular structure of tert-Butyl chloroacetate is represented by the formula ClCH2COOC(CH3)3 . It has a molecular weight of 150.60 .Chemical Reactions Analysis
Tert-Butyl chloroacetate is used in the synthesis of various organic compounds. It is particularly useful in the transesterification of β-keto esters, a transformation that has applications in the synthesis of pharmaceutical compounds and biodiesel production .Physical And Chemical Properties Analysis
Tert-Butyl chloroacetate is a liquid at 20 degrees Celsius . It has a refractive index of 1.423 and a density of 1.053 g/mL at 25 degrees Celsius .科学的研究の応用
Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride
“tert-Butyl chloroacetate” is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride . This compound has potential applications in the development of pharmaceuticals and other chemical products.
Aza-Darzens Reaction
It is also used in the Aza-Darzens reaction to produce cis-disubstituted aziridine ester . Aziridines are valuable intermediates in organic synthesis and are used in the production of a variety of chemical compounds.
Production of 1,10-diaza-18-crown-6 Based Sensors
“tert-Butyl chloroacetate” is used in the synthesis of 1,10-diaza-18-crown-6 based sensors bearing a coumarin fluorophore . These sensors have applications in the detection and measurement of metal ions in various environmental and biological samples.
作用機序
Target of Action
Tert-Butyl chloroacetate is an organic compound with the chemical formula ClCH2COOC(CH3)3 . It is primarily used in the synthesis of other compounds . The primary targets of tert-Butyl chloroacetate are the molecules it reacts with in these synthesis processes .
Mode of Action
Tert-Butyl chloroacetate interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine ester via aza-Darzens reaction . These reactions result in the formation of new compounds .
Biochemical Pathways
The exact biochemical pathways affected by tert-Butyl chloroacetate depend on the specific reactions it is involved in. In general, it participates in the synthesis of other compounds, thereby affecting the pathways these compounds are involved in .
Pharmacokinetics
It is known to be a poison by ingestion and moderately toxic by inhalation and skin contact . Its physical properties, such as a boiling point of 48-49 °C/11 mmHg and a density of 1.053 g/mL at 25 °C, may influence its bioavailability .
Result of Action
The molecular and cellular effects of tert-Butyl chloroacetate’s action are primarily seen in the new compounds it helps synthesize . It is also known to emit toxic vapors of Cl- when heated to decomposition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl chloroacetate. For instance, it should be handled in a well-ventilated place, away from sources of ignition . It is also recommended to avoid formation of dust and aerosols . These precautions help to prevent exposure to the compound and its potentially harmful effects .
Safety and Hazards
将来の方向性
The ability to selectively transesterify β-keto esters using tert-Butyl chloroacetate is a useful transformation in organic synthesis. The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that tert-Butyl chloroacetate will continue to be an important compound in organic synthesis.
特性
IUPAC Name |
tert-butyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYMVWXKHQSIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059351 | |
| Record name | 1,1-Dimethylethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl chloroacetate | |
CAS RN |
107-59-5 | |
| Record name | tert-Butyl chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl chloroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethylethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TMW98298 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of tert-butyl chloroacetate in organic synthesis?
A1: tert-Butyl chloroacetate is a versatile reagent used in various organic synthesis reactions. It serves as a glycine equivalent in synthesizing α-amino acids, particularly in optically active forms []. Additionally, it acts as a building block for heterocyclic compounds like dihydropyridazinones, N-substituted dihydropyrazoles [], O-substituted pyrazoles [], and spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives []. Furthermore, it is a key starting material for synthesizing imidazol-1-yl-acetic acid hydrochloride, a crucial intermediate for the drug zoledronic acid [, ].
Q2: Can you describe a green chemistry approach to synthesizing imidazol-1-yl-acetic acid hydrochloride using tert-butyl chloroacetate?
A3: Yes, a solvent-free method has been developed for synthesizing imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, using tert-butyl chloroacetate []. This approach involves two steps: First, a solvent-free N-alkylation of imidazole with tert-butyl chloroacetate forms imidazol-1-yl-acetic acid tert-butyl ester. Subsequently, this ester undergoes hydrolysis in water followed by treatment with hydrochloric acid, yielding the desired imidazol-1-yl-acetic acid hydrochloride in good yields []. This method offers a more environmentally friendly alternative to conventional solvent-based approaches.
Q3: How does the tert-butoxycarbonylmethyl group influence the thermal properties of polymers?
A4: The incorporation of the tert-butoxycarbonylmethyl group, derived from tert-butyl chloroacetate, into polymers introduces thermal sensitivity []. Upon heating to around 160 °C, these modified polymers undergo decomposition and foaming due to the syn-elimination of the tert-butyl ester group, releasing isobutene gas []. This characteristic makes such polymers potentially useful in applications requiring controlled thermal degradation.
Q4: What is the impact of sodium dodecyl sulfate (SDS) micelles on the alkaline hydrolysis of chloroacetates like tert-butyl chloroacetate?
A5: Research indicates that anionic surfactant micelles of SDS have an inhibitory effect on the alkaline hydrolysis of various chloroacetates, including tert-butyl chloroacetate []. This inhibition is attributed to the interaction between the negatively charged SDS micelles and the negatively charged hydroxide ions, hindering their access to the chloroacetate molecules for hydrolysis [].
Q5: How can tert-butyl chloroacetate be used in the synthesis of di-tert-butyl malonate?
A6: While tert-butyl chloroacetate itself is not directly used in the synthesis of di-tert-butyl malonate, it highlights the versatility of tert-butyl esters in organic synthesis []. Di-tert-butyl malonate is typically synthesized using malonyl dichloride and tert-butanol under specific conditions []. This example emphasizes the utility of tert-butyl protecting groups in multi-step syntheses.
Q6: Can you describe the analytical methods used to characterize tert-butyl chloroacetate and monitor its reactions?
A8: Various analytical techniques are employed to characterize tert-butyl chloroacetate and monitor its reactions. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC/MS) [], melting point determination [], and high-performance liquid chromatography (HPLC) []. These techniques help in confirming the compound's identity, purity, and tracking its conversion during reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




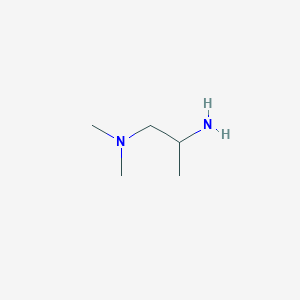
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)

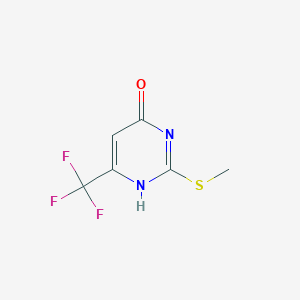
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
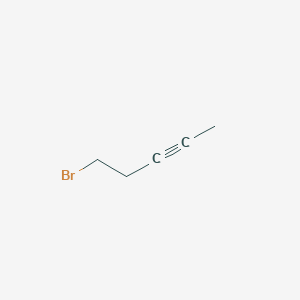


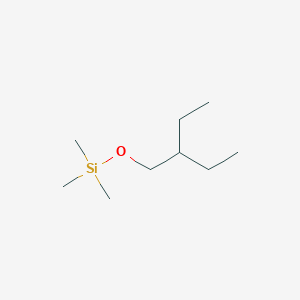
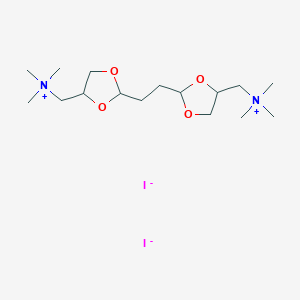
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
